Dibenzofuran
Dibenzofurans are a class of polycyclic aromatic organic compounds characterized by two benzene rings fused together in a specific pattern, forming a rigid and stable molecular structure. These compounds can occur naturally as degradation products from the thermal breakdown of lignin or anthraquinone compounds, but they are also produced synthetically for various industrial applications.
Dibenzofurans exhibit a wide range of properties, including high chemical stability, poor solubility in water, and varying degrees of toxicity depending on their specific structure. They can be classified into mono-, di-, tri-, or tetra-substituted dibenzofurans based on the number of substituent groups attached to the benzene rings.
In environmental science, dibenzofurans are of particular concern due to their potential carcinogenic and mutagenic properties. Therefore, strict regulations exist in many countries to control their emissions and use in products. In industry, efforts focus on developing safer alternatives and ensuring proper disposal or treatment methods to minimize environmental impacts.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
7H-benzofuro[2,3-b]carbazole | 1246308-83-7 | C18H11NO |
![]() |
8-oxatricyclo7.4.0.0^{2,7}trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate | 670258-84-1 | C18H11NO6S |
![]() |
Dicaval A; 6-Hydroxy | 370553-49-4 | C36H24O19 |
![]() |
2,3,4-Dibenzofurantriol | 1431769-87-7 | C12H8O4 |
![]() |
Fulicinerin | 1025893-48-4 | C32H42O6 |
![]() |
94994-42-0 | C12H8OS | |
![]() |
1-Methoxydibenzofuran-4-carboxylic acid | 874528-49-1 | C14H10O4 |
![]() |
Purpactin D | 1699752-16-3 | C22H24O5 |
![]() |
Lecanorafuran B | 851594-99-5 | C28H22O6 |
![]() |
4,6-Dimethoxydibenzofuran | 107410-08-2 | C14H12O3 |
Verwandte Literatur
-
Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Empfohlene Lieferanten
-
pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte